molecular formula C9H7N3O B1395466 5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde CAS No. 1340597-72-9

5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B1395466
CAS No.: 1340597-72-9
M. Wt: 173.17 g/mol
InChI Key: BLLKJUXFYPLTML-UHFFFAOYSA-N
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Description

5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, a study reported that the biological activities of the derivatives such as inhibitors of receptor tyrosine kinase, pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity were evaluated .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, a study reported that the thermal hazard of a similar compound was evaluated by carrying out dynamic tests on a differential scanning calorimeter, and the thermodynamic parameters were obtained .

Future Directions

The future directions for the study of similar compounds have been suggested. For example, a study reported that the compound “5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate” is a versatile polyfunctional building block for the construction of annulated 1,2,3-triazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazole-3-carbaldehyde
  • 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
  • 5-(pyridin-4-yl)-1H-pyrazole-3-carbaldehyde

Uniqueness

5-(pyridin-3-yl)-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrazole and pyridine rings, which can influence its reactivity and biological activity. The position of the aldehyde group and the nitrogen atoms in the rings can affect the compound’s ability to interact with biological targets and its overall stability .

Properties

IUPAC Name

3-pyridin-3-yl-1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLKJUXFYPLTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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